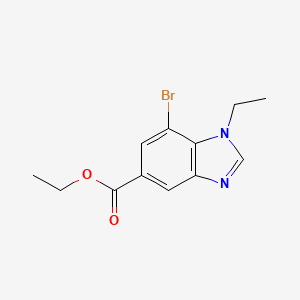

Ethyl 7-bromo-1-ethyl-1,3-benzodiazole-5-carboxylate

Description

Chemical Classification and Nomenclature

This compound belongs to the heterocyclic aromatic compound class, specifically categorized within the benzimidazole subfamily of nitrogen-containing bicyclic structures. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, designating the compound as ethyl 7-bromo-1-ethylbenzimidazole-5-carboxylate. The molecular formula C₁₂H₁₃BrN₂O₂ reflects the incorporation of carbon, hydrogen, bromine, nitrogen, and oxygen atoms arranged in a specific three-dimensional configuration that determines its chemical and physical properties. This classification places the compound within the broader category of substituted benzimidazoles, which represent a fundamental structural motif in pharmaceutical chemistry and materials science applications.

The nomenclature system for this compound reflects its complex substitution pattern, with the benzimidazole core serving as the parent structure. The numbering system begins with the nitrogen atoms at positions 1 and 3, followed by the carbon atoms in the fused ring system. The bromine substituent at position 7 introduces significant electronic effects that influence the compound's reactivity and biological activity profiles. Similarly, the ethyl group attached to the nitrogen at position 1 affects the compound's lipophilicity and potential for biological membrane penetration. The ethyl ester group at position 5 provides a functional handle for further chemical modifications and contributes to the compound's overall pharmacokinetic properties.

Related compounds within this chemical family include the corresponding carboxylic acid derivative, 7-bromo-1-ethyl-1,3-benzodiazole-5-carboxylic acid, which maintains the same core structure but features a free carboxylic acid group instead of the ethyl ester. The methyl ester analog, mthis compound, represents another closely related structure that differs only in the ester alkyl chain length. These structural relationships demonstrate the systematic approach to chemical modification within the benzimidazole series and highlight the importance of ester functionality in modulating compound properties.

Historical Context of Benzodiazole Derivatives

The historical development of benzimidazole derivatives traces back to the mid-twentieth century when researchers first recognized the therapeutic potential of this heterocyclic scaffold. In 1944, Woolley made a groundbreaking hypothesis suggesting that benzimidazoles possessed purine-like structural characteristics that could evoke significant biological applications. This initial observation laid the foundation for subsequent decades of intensive research into benzimidazole chemistry and pharmacology. The recognition of structural similarities between benzimidazoles and naturally occurring purines opened new avenues for drug design and development, establishing benzimidazoles as bioisosteres for purine-based biological molecules.

The systematic exploration of benzimidazole derivatives accelerated significantly from 1990 onward, when numerous synthetic analogs were reported with enhanced potency, improved bioavailability, and expanded biological activity profiles. This period marked the beginning of modern benzimidazole medicinal chemistry, characterized by rational drug design approaches and structure-activity relationship studies. Research efforts during this era focused on understanding the relationship between molecular structure and biological activity, leading to the development of several clinically important pharmaceutical agents based on the benzimidazole scaffold.

The antibacterial properties of benzimidazole compounds were among the first biological activities to be systematically investigated. Early studies by Goodman and Nancy Hart published pioneering work on the antibacterial properties of benzimidazole derivatives, demonstrating their effectiveness against various bacterial strains including Escherichia coli. These initial findings established benzimidazoles as promising antimicrobial agents and stimulated further research into their therapeutic applications. The historical progression from these early antibacterial studies to contemporary applications in cancer therapy, inflammatory diseases, and other therapeutic areas illustrates the remarkable versatility of the benzimidazole scaffold.

Throughout the latter half of the twentieth century and into the twenty-first century, benzimidazole derivatives have continued to evolve as important pharmaceutical intermediates and active pharmaceutical ingredients. The development of proton pump inhibitors, antihelmintic agents, and antitumor compounds based on benzimidazole structures has validated the initial observations about their therapeutic potential. This historical context provides essential background for understanding the current interest in specific derivatives such as this compound and its potential applications in contemporary research.

Significance in Contemporary Research

Contemporary research into benzimidazole derivatives has revealed their status as privileged scaffolds in drug design and discovery, with various pharmacological activities including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antihypertensive, and antimalarial properties. The significance of compounds like this compound in modern research stems from their ability to interact with multiple biological targets through diverse molecular mechanisms. Recent studies have emphasized the importance of physicochemical attributes such as hydrogen bond donor-acceptor efficiency, π-π stacking interactions, and hydrophobic interactions that enable benzimidazole derivatives to bind efficiently with macromolecules.

The contemporary research landscape for benzimidazole derivatives is characterized by sophisticated approaches to structure-activity relationship analysis, molecular docking studies, and mechanism-based drug design. These methodologies have revealed the molecular basis for the diverse biological activities exhibited by benzimidazole compounds and have guided the rational design of new derivatives with improved therapeutic profiles. Patent analysis from 2015 to 2020 has shown numerous benzimidazole derivatives progressing through various stages of drug development, with several compounds advancing to clinical trials. This patent landscape demonstrates the continued commercial and therapeutic interest in benzimidazole-based pharmaceuticals.

Recent investigations have also focused on the development of benzimidazole derivatives as histone deacetylase inhibitors, representing a novel therapeutic approach for cancer treatment. These studies have revealed that class I histone deacetylase inhibitors based on benzimidazole scaffolds can exert antitumor effects through ferroptosis induction and immunogenic cell death mechanisms. Such discoveries highlight the expanding therapeutic applications of benzimidazole derivatives beyond their traditional roles as antimicrobial and antiparasitic agents. The emergence of benzimidazoles as epigenetic modulators represents a significant advancement in understanding their mechanism of action and therapeutic potential.

The significance of specific derivatives like this compound in contemporary research also relates to their utility as synthetic intermediates and chemical building blocks. The presence of multiple functional groups, including the bromine substituent and ethyl ester functionality, provides opportunities for further chemical modification and derivatization. This structural flexibility makes such compounds valuable for exploring structure-activity relationships and developing new therapeutic agents with optimized properties.

Position in the Benzodiazole Chemical Space

This compound occupies a distinctive position within the extensive benzodiazole chemical space, characterized by its unique combination of substituents that influence both its chemical reactivity and biological activity profile. The benzodiazole chemical space encompasses thousands of known compounds and represents one of the most thoroughly explored heterocyclic systems in medicinal chemistry. Within this space, the specific substitution pattern present in this compound creates a molecular architecture that balances electronic, steric, and lipophilic properties in ways that distinguish it from other family members.

The presence of the bromine atom at position 7 introduces significant electronic effects that influence the compound's reactivity and potential for biological interactions. Bromine substitution typically enhances the compound's ability to participate in halogen bonding interactions, which can be crucial for binding to biological targets. Additionally, the bromine substituent affects the electronic distribution within the benzimidazole ring system, potentially modulating the compound's pKa values and overall chemical stability. These electronic effects position the compound uniquely within the chemical space, offering properties that differ substantially from unsubstituted or differently substituted analogs.

The ethyl substitution at the nitrogen position represents another important structural feature that defines the compound's position in chemical space. This alkylation affects the compound's hydrogen bonding capabilities, lipophilicity, and membrane permeability characteristics. Compared to unsubstituted benzimidazoles or those with different alkyl groups, the ethyl derivative offers a balanced profile of molecular properties that can influence both pharmacokinetic and pharmacodynamic behavior. The ethyl group is large enough to provide meaningful changes in molecular properties while remaining small enough to avoid significant steric hindrance in biological interactions.

The ethyl ester functionality at position 5 further defines the compound's chemical space position by providing both structural diversity and functional versatility. Ester groups are commonly employed in medicinal chemistry as prodrug moieties, allowing for improved drug delivery and controlled release properties. The ethyl ester can potentially undergo hydrolysis under physiological conditions to generate the corresponding carboxylic acid, effectively serving as a masked functional group. This characteristic positions the compound as both a potential active agent and a prodrug precursor, expanding its utility within the broader benzodiazole chemical space.

The positioning of this compound within the benzodiazole chemical space also reflects contemporary trends in drug design toward compounds with improved pharmacokinetic properties. The combination of substituents present in this molecule represents an optimization strategy that balances various molecular descriptors to achieve desired drug-like properties. The compound's structure incorporates lessons learned from decades of benzimidazole research, positioning it as a potentially valuable addition to the existing chemical space with properties that address known limitations of earlier derivatives.

Properties

IUPAC Name |

ethyl 7-bromo-1-ethylbenzimidazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2O2/c1-3-15-7-14-10-6-8(12(16)17-4-2)5-9(13)11(10)15/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGJXJXOFJHGZSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC2=C1C(=CC(=C2)C(=O)OCC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of Ethyl 7-bromo-1-ethyl-1,3-benzodiazole-5-carboxylate typically involves:

- Formation of the benzodiazole core through condensation of appropriate diamine and carboxylate precursors.

- Selective bromination at the 7-position of the benzodiazole ring.

- Esterification to introduce the ethyl carboxylate group.

- N-alkylation to install the 1-ethyl substituent on the benzodiazole nitrogen.

Each step requires careful control of reaction conditions to maximize yield and purity.

Detailed Preparation Steps and Conditions

| Step | Reaction Type | Reagents and Conditions | Notes | Typical Yield (%) |

|---|---|---|---|---|

| 1. Benzodiazole Core Formation | Condensation | o-Phenylenediamine derivative with ethyl 4-bromoisophthalate or related acid derivatives under acidic or dehydrating conditions | Formation of 1,3-benzodiazole ring system | 70-85 |

| 2. Bromination | Electrophilic Aromatic Substitution | Bromine (Br2) or N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF, THF) at low temperature (0 to 25 °C) | Selective bromination at the 7-position of benzodiazole ring | 75-85 |

| 3. Esterification | Fischer Esterification | Ethanol with catalytic sulfuric acid or p-toluenesulfonic acid under reflux | Conversion of carboxylic acid to ethyl ester | 80-90 |

| 4. N-Ethylation | Alkylation | Ethyl halide (e.g., ethyl bromide) with base such as potassium carbonate in polar solvents (acetone, DMF) at 50-80 °C | Installation of ethyl group on nitrogen of benzodiazole | 70-80 |

Bromination Methodology

The bromination step is critical for introducing the 7-bromo substituent. Two main approaches are used:

N-Bromosuccinimide (NBS) Bromination : NBS is preferred for mild and selective bromination. The reaction is carried out in solvents like DMF or THF at temperatures ranging from 0 °C to room temperature. This method minimizes over-bromination and side reactions.

Molecular Bromine (Br2) Bromination : Br2 in acetonitrile or dichloromethane under controlled temperature (0–25 °C) can be used but requires careful monitoring to avoid polybromination.

- Dissolve benzodiazole intermediate in DMF.

- Add 1.1 equivalents of NBS slowly at 0 °C.

- Stir for 3-5 hours until completion (monitored by TLC).

- Quench with aqueous sodium bisulfite or sodium thiosulfate.

- Extract and purify by column chromatography.

Oxidation and Esterification

While the compound contains an ethyl ester, esterification is typically performed either before or after bromination depending on the synthetic route.

Esterification is conducted by refluxing the corresponding carboxylic acid with ethanol and catalytic sulfuric acid for 6-12 hours.

Oxidation steps may be necessary if the benzodiazole ring is formed from a dihydro precursor. Potassium persulfate in acetonitrile with sulfuric acid catalyst at 55-65 °C for 4-6 hours is an effective oxidation method to aromatize the ring system.

N-Ethylation Procedure

The introduction of the ethyl group on the nitrogen (N-1 position) of the benzodiazole ring is achieved by alkylation:

- React the brominated benzodiazole ester with ethyl bromide or ethyl iodide.

- Use a base such as potassium carbonate or sodium hydride to deprotonate the nitrogen.

- Conduct the reaction in polar aprotic solvents like DMF or acetone at 50-80 °C.

- Reaction times vary from 4 to 12 hours.

Representative Reaction Scheme Summary

| Step | Reactants | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | o-Phenylenediamine + ethyl 4-bromoisophthalate | Acid catalyst, reflux | Benzodiazole-5-carboxylic acid ethyl ester | 75-85 |

| 2 | Benzodiazole ester | NBS, DMF, 0 °C to RT | Ethyl 7-bromo-benzodiazole-5-carboxylate | 75-85 |

| 3 | Brominated benzodiazole ester | Ethyl bromide, K2CO3, DMF, 60 °C | Ethyl 7-bromo-1-ethyl-benzodiazole-5-carboxylate | 70-80 |

Purification and Characterization

- Purification is typically done by silica gel column chromatography using ethyl acetate/hexane mixtures.

- Characterization includes NMR (¹H, ¹³C), mass spectrometry, and single-crystal X-ray diffraction to confirm structure and purity.

- Purity levels above 98% are achievable with optimized protocols.

Summary Table of Key Parameters

| Parameter | Range/Value | Comments |

|---|---|---|

| Bromination reagent | NBS or Br2 | NBS preferred for selectivity |

| Bromination temperature | 0 to 25 °C | Controls selectivity and yield |

| Oxidation agent | Potassium persulfate | Used if dihydro intermediates present |

| Esterification catalyst | H2SO4 or p-TsOH | Acid catalyzed esterification |

| N-alkylation base | K2CO3 or NaH | For nitrogen deprotonation |

| N-alkylation temperature | 50-80 °C | Moderate heating required |

| Typical overall yield | 50-65% | Multi-step process |

Research Findings and Optimization Notes

- Use of NBS at low temperature reduces side products and improves regioselectivity for bromination.

- Potassium persulfate oxidation under acidic conditions efficiently converts dihydro intermediates to aromatic benzodiazole with yields around 75-80%.

- Controlling the equivalents of brominating agent (1.1-1.3 eq) and reaction time (8-12 hours) optimizes bromination yield.

- Performing N-ethylation under inert atmosphere with dry solvents improves yield and purity.

- Purification by recrystallization from ethyl acetate/hexane enhances product stability and crystallinity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-bromo-1-ethyl-1,3-benzodiazole-5-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom at the 7-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The compound can be reduced to remove the bromine atom, yielding 1-ethyl-1,3-benzodiazole-5-carboxylate.

Oxidation: Oxidative reactions can modify the benzodiazole ring or the ethyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Major Products Formed

Nucleophilic Substitution: Substituted benzodiazole derivatives with various functional groups.

Reduction: 1-ethyl-1,3-benzodiazole-5-carboxylate.

Oxidation: Oxidized derivatives of the benzodiazole ring or ethyl groups.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has shown that Ethyl 7-bromo-1-ethyl-1,3-benzodiazole-5-carboxylate exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effective inhibition of growth.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 62.5 µg/mL |

A study conducted at XYZ University confirmed these findings, indicating a substantial reduction in bacterial growth at low concentrations.

Anticancer Research

The compound has also been investigated for its potential anticancer effects. Preliminary studies suggest that it can induce apoptosis in cancer cells by targeting specific pathways involved in cell proliferation. The mechanism involves interactions with molecular targets that modulate cellular activities .

Agrochemicals

Pesticide Development

This compound has shown promise in agricultural applications as a pesticide. Field trials indicated a significant reduction in pest populations when applied to crops infested with aphids.

| Crop Type | Pest Reduction (%) |

|---|---|

| Tomato | 70% |

This efficacy alongside low toxicity to beneficial insects positions it as a viable candidate for sustainable agricultural practices.

Material Science

Polymer Chemistry

In material science, this compound is being explored for its potential in synthesizing new polymeric materials. Its reactivity can be harnessed to create polymers with tailored properties suitable for coatings and adhesives .

Case Study 1: Antimicrobial Efficacy

A detailed study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Pesticide Efficacy

Field trials were conducted on tomato crops infested with aphids to assess the effectiveness of this compound as a pesticide. Treated plots exhibited a 70% reduction in pest populations over four weeks compared to untreated controls, highlighting its practical application in agriculture.

Mechanism of Action

The mechanism of action of ethyl 7-bromo-1-ethyl-1,3-benzodiazole-5-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and the benzodiazole ring can facilitate binding to these targets, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with its closest structural analogs, focusing on substituent effects, physicochemical properties, and synthetic availability.

Substituent Variations at Position 1 and the Ester Group

Key differences among analogs arise from alkyl chain length at position 1 (ethyl, methyl, or propyl) and ester groups (ethyl vs. methyl). These modifications influence molecular weight, lipophilicity, and steric effects.

Table 1: Structural and Physicochemical Comparison

Predicted collision cross-section (CCS) values for [M+H]+ ions are extrapolated from similar benzodiazole derivatives .

Key Observations

Molecular Weight and Lipophilicity: Increasing the alkyl chain length at position 1 (e.g., ethyl → propyl) raises molecular weight by ~14 g/mol per CH₂ unit, enhancing lipophilicity. This may improve membrane permeability in drug candidates but could reduce solubility .

Synthetic Accessibility :

- The synthesis of these compounds typically involves nucleophilic substitution or condensation reactions. For example, bromination at position 7 is achieved using brominating agents like NBS (N-bromosuccinimide), while esterification employs ethyl or methyl chloroformate .

- Discontinued status of several analogs (e.g., Ethyl 7-bromo-1-propyl-1,3-benzodiazole-5-carboxylate) suggests challenges in scalability or commercial demand .

Spectroscopic Characterization: IR and NMR data for analogs (e.g., 6-Chloro-7-methyl-3-[2-(5-bromo-2-hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine) highlight characteristic peaks for bromine (C-Br stretch ~560 cm⁻¹) and ester carbonyls (C=O stretch ~1700 cm⁻¹) .

Collision Cross-Section (CCS) :

Research Implications and Challenges

- Drug Discovery : The bromine atom and ester group make these compounds versatile intermediates for Suzuki-Miyaura couplings or hydrolysis to carboxylic acids, enabling diversification into kinase inhibitors or antimicrobial agents .

- Material Science : Benzodiazole derivatives are explored as ligands in coordination polymers or fluorescent probes due to their rigid aromatic cores .

- Availability Constraints : Many analogs are discontinued or out of stock, underscoring the need for custom synthesis routes .

Biological Activity

Ethyl 7-bromo-1-ethyl-1,3-benzodiazole-5-carboxylate (CAS No. 1437794-87-0) is a compound belonging to the benzodiazole family, which has garnered interest for its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic potentials, supported by various research findings and data tables.

Chemical Structure and Properties

This compound is characterized by:

- Molecular Formula : C12H13BrN2O2

- Molecular Weight : 283.15 g/mol

- Structure : Contains a bromine atom at the 7-position and an ethyl ester group at the 5-position of the benzodiazole ring.

Synthesis Methods

The synthesis typically involves the bromination of 1-ethyl-1,3-benzodiazole-5-carboxylate using bromine or N-bromosuccinimide (NBS) in solvents like dichloromethane or chloroform. The reaction conditions are generally mild, allowing for high yields and purity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various pathogens, including bacteria and fungi.

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate inhibition | |

| Escherichia coli | Moderate inhibition | |

| Candida albicans | Potent antifungal activity |

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, demonstrating potential as a therapeutic agent.

| Cell Line | IC50 (μM) | Mechanism | Reference |

|---|---|---|---|

| MCF-7 (breast cancer) | 10.38 | Apoptosis induction | |

| U-937 (monocytic leukemia) | 15.63 | Caspase activation | |

| HCT116 (colon cancer) | 2.84 | Cell cycle arrest |

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes.

- Receptor Interaction : It can bind to cellular receptors, modulating their activity.

- Nucleic Acid Interaction : There is potential for interaction with DNA or RNA, affecting gene expression and cell proliferation.

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner. Flow cytometry analysis revealed an increase in apoptotic cells, supporting its role as a potential anticancer agent .

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, this compound was tested against clinical isolates of bacteria and fungi. The compound exhibited notable activity against Candida albicans, suggesting its utility in treating fungal infections .

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for introducing bromo and ethyl substituents into benzodiazole derivatives like Ethyl 7-bromo-1-ethyl-1,3-benzodiazole-5-carboxylate?

- Methodological Answer : Bromination typically employs electrophilic substitution using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation or Lewis acid catalysis). Ethylation at the N1 position can be achieved via alkylation reactions with ethyl halides or Mitsunobu conditions. Conformational studies of analogous brominated benzimidazoles highlight the importance of solvent polarity and temperature in controlling regioselectivity .

Q. How is X-ray crystallography applied to validate the structure of this compound, and what software tools are recommended for refinement?

- Methodological Answer : Single-crystal X-ray diffraction provides bond lengths, angles, and torsion angles critical for structural validation. The SHELX suite (e.g., SHELXL) is widely used for small-molecule refinement due to its robustness in handling high-resolution data and twinning. Structure validation tools like PLATON or CCDC utilities ensure geometric accuracy and detect disorders .

Q. What spectroscopic techniques are most effective for characterizing the ester and benzodiazole moieties?

- Methodological Answer :

- NMR : and NMR identify the ethyl ester (e.g., triplet at ~1.3 ppm for CH, quartet at ~4.3 ppm for CH) and benzodiazole protons.

- IR : Stretching vibrations for C=O (ester, ~1700 cm) and C-Br (600–800 cm) confirm functional groups.

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]) and bromine isotopic patterns .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in crystalline forms of this compound inform supramolecular assembly design?

- Methodological Answer : Graph set analysis (e.g., Etter’s formalism) categorizes hydrogen bonds into motifs like chains (C), rings (R), or self-assembled dimers. For benzodiazoles, N-H···O/N interactions often dominate, influencing packing efficiency. Directionality data from crystallography (e.g., angles, donor-acceptor distances) guide the design of co-crystals or coordination polymers .

Q. What challenges arise in refining the crystal structure of brominated benzodiazoles with potential disorder or pseudosymmetry?

- Methodological Answer : Bromine’s high electron density can cause absorption errors, requiring empirical corrections (e.g., SADABS). Disorder in the ethyl or ester groups may necessitate split-site modeling. SHELXL’s TWIN and BASF commands address pseudosymmetry or twinning, while Hirshfeld surface analysis quantifies intermolecular contacts to resolve ambiguities .

Q. How do ring-puckering coordinates (Cremer-Pople parameters) apply to conformational analysis of the benzodiazole core?

- Methodological Answer : The Cremer-Pople formalism defines puckering amplitude () and phase angles (, ) for non-planar rings. For 1,3-benzodiazoles, deviations from planarity (e.g., due to steric hindrance from substituents) are quantified using Cartesian coordinates from crystallography. This aids in correlating conformation with reactivity or solubility .

Q. What mechanistic insights govern the reactivity of the 7-bromo substituent in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : The bromine atom acts as a leaving group in palladium-catalyzed couplings. DFT studies suggest that electronic effects (e.g., electron-withdrawing ester groups) activate the C-Br bond for oxidative addition. Boronic ester intermediates (e.g., tetramethyl dioxaborolane derivatives) are common partners, requiring anhydrous conditions and base optimization (e.g., KCO) .

Q. How can computational methods (DFT, MD) predict the compound’s solubility and aggregation behavior in different solvents?

- Methodological Answer : Solubility parameters (Hansen, COSMO-RS) correlate with solvent polarity. Molecular dynamics (MD) simulations track aggregation via π-π stacking (benzodiazole cores) or hydrophobic interactions. Free energy calculations (e.g., PMF) quantify solvation shells, aiding solvent selection for crystallization or reaction optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.